molecular formula C11H8BrFN2OS B14897193 n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide

n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide

Cat. No.: B14897193
M. Wt: 315.16 g/mol
InChI Key: GYJOKMYRPKHLDH-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a chemical compound with a unique structure that combines a brominated and fluorinated phenyl ring with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Bromination and Fluorination: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.

    Amidation: The final step involves the coupling of the brominated and fluorinated phenyl ring with the thiazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-fluorophenyl)-2-methylsulfanylacetamide
  • N-(4-Bromo-2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a thiazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H8BrFN2OS

Molecular Weight

315.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H8BrFN2OS/c1-6-10(17-5-14-6)11(16)15-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16)

InChI Key

GYJOKMYRPKHLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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